molecular formula C12H10N2O4 B1415360 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1105193-11-0

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B1415360
CAS No.: 1105193-11-0
M. Wt: 246.22 g/mol
InChI Key: MUYKUCKZOQVXJI-UHFFFAOYSA-N
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Description

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C12H10N2O4.

Preparation Methods

The synthesis of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid, with the CAS number 1105193-11-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10N2O4
  • Molecular Weight : 246.22 g/mol
  • Purity : Typically 95% .

The biological activity of this compound has been primarily studied in relation to its anticancer properties. It is suggested that the compound may exert its effects by influencing cell cycle regulation and apoptosis pathways.

Key Findings:

  • Growth Inhibition : Research indicates that derivatives of pyridazine compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have been shown to induce cell cycle arrest and apoptosis in human lung carcinoma cells (A549) .
  • Cell Cycle Effects : The compound may affect microtubule dynamics, leading to mitotic arrest. This is evidenced by increased expression of cyclin-dependent kinase inhibitors such as p21(Cip1/Waf1) and down-regulation of Cdc25C phosphatase .
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its analogs:

Activity Model System Effect Observed Reference
AnticancerA549 lung carcinoma cellsIC(50) ~ 4.8 µM; growth inhibition
Cell Cycle ArrestA549 lung carcinoma cellsInduction of p21(Cip1/Waf1), mitotic arrest
AntioxidantVarious cell linesReduction in intracellular ROS levels

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of pyridazine derivatives, it was found that 4-methoxy-6-oxo derivatives significantly inhibited the proliferation of A549 cells. The mechanism involved microtubule stabilization and subsequent cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Case Study 2: Synergistic Effects

Another investigation highlighted the synergistic effects of combining this compound with other chemotherapeutics, enhancing overall efficacy against resistant cancer cell lines. This suggests potential applications in combination therapy for improved treatment outcomes.

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-9-7-10(15)14(13-11(9)12(16)17)8-5-3-2-4-6-8/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYKUCKZOQVXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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